molecular formula C18H24N2O5S B4535574 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B4535574
M. Wt: 380.5 g/mol
InChI Key: JTCGMXUVZVLSKV-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 5-methyl-2-furylmethyl group

Preparation Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the following steps:

    Preparation of 3,4-dimethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride.

    Formation of the piperazine derivative: The piperazine ring is functionalized by reacting it with 5-methyl-2-furylmethyl chloride in the presence of a base such as sodium hydride.

    Coupling reaction: The final step involves the coupling of the 3,4-dimethoxybenzenesulfonyl chloride with the functionalized piperazine derivative under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or furylmethyl groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, bases, and acids. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine: Lacks the furylmethyl group, which may affect its biological activity and chemical reactivity.

    4-[(5-Methyl-2-furyl)methyl]piperazine: Lacks the dimethoxyphenylsulfonyl group, which may influence its solubility and interaction with molecular targets.

    1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-phenylpiperazine: Contains a phenyl group instead of a furylmethyl group, which may alter its pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-14-4-5-15(25-14)13-19-8-10-20(11-9-19)26(21,22)16-6-7-17(23-2)18(12-16)24-3/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCGMXUVZVLSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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